5-Bromo-2-(5-methyl-2-imidazolyl)pyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8BrN3 |
|---|---|
Molecular Weight |
238.08 g/mol |
IUPAC Name |
5-bromo-2-(5-methyl-1H-imidazol-2-yl)pyridine |
InChI |
InChI=1S/C9H8BrN3/c1-6-4-12-9(13-6)8-3-2-7(10)5-11-8/h2-5H,1H3,(H,12,13) |
InChI Key |
AUMRFATYTLEIQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N1)C2=NC=C(C=C2)Br |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for 5 Bromo 2 5 Methyl 2 Imidazolyl Pyridine
Retrosynthetic Analysis and Strategic Disconnection of 5-Bromo-2-(5-methyl-2-imidazolyl)pyridine
A retrosynthetic analysis of the target molecule, this compound, reveals that the most logical disconnection is at the C2-C2' bond between the pyridine (B92270) and imidazole (B134444) rings. This bond is the key linkage connecting the two heterocyclic systems. This disconnection strategy leads to two primary precursor synthons: a 5-bromopyridine unit functionalized at the 2-position and a 5-methylimidazole unit functionalized at the 2-position.
The 5-bromopyridine synthon can be represented as a 5-bromo-2-halopyridine (where the halogen is typically iodine, bromine, or chlorine to facilitate cross-coupling) or a 5-bromo-2-organometallic pyridine. The 5-methylimidazole synthon can be envisioned as a 2-halo-5-methylimidazole, a 2-organometallic-5-methylimidazole, or the parent 5-methylimidazole for direct C-H functionalization. The choice of specific precursors dictates the type of carbon-carbon bond formation methodology to be employed in the forward synthesis.
Precursor Synthesis and Functionalization Protocols
The successful synthesis of this compound is contingent on the efficient preparation of its key building blocks. This section details the synthesis of the necessary halogenated pyridine and functionalized imidazole intermediates.
Synthesis of Halogenated Pyridine Intermediates for this compound Construction
The primary pyridine precursor required is a 5-bromo-2-halopyridine. The choice of the second halogen at the 2-position (e.g., Cl, Br, I) influences the reactivity in subsequent cross-coupling reactions, with iodides generally being the most reactive.
One common route to a suitable precursor, 5-bromo-2-iodopyridine, starts from the commercially available 2,5-dibromopyridine (B19318). A halogen exchange reaction can be performed using a source of iodide, such as sodium iodide in the presence of an acid like hydriodic acid, to selectively replace the more reactive bromine at the 2-position with iodine.
Alternatively, 5-bromo-2-chloropyridine can be synthesized from 6-chloropyridin-3-amine. This transformation can be achieved through a Sandmeyer-type reaction, where the amino group is first diazotized with a nitrite source in the presence of a bromide source, such as hydrobromic acid and a copper(I) bromide catalyst.
A general synthesis for 5-bromo-2-methylpyridine has also been reported, starting from the condensation of diethyl malonate with 5-nitro-2-chloropyridine, followed by decarboxylation, reduction of the nitro group to an amine, and a subsequent Sandmeyer bromination chemicalbook.com.
Preparation of Functionalized Imidazole Precursors and Synthons
The imidazole component, 5-methylimidazole, is commercially available. However, for certain cross-coupling reactions, it needs to be functionalized at the 2-position. For instance, in Negishi or Stille couplings, a 2-organozinc or 2-organotin derivative of 5-methylimidazole would be required. The preparation of such organometallic imidazole reagents can be challenging due to the presence of the acidic N-H proton. Therefore, N-protection of the imidazole ring is often a necessary preliminary step before metallation.
For direct arylation approaches, the parent N-protected 5-methylimidazole is used directly. The protection of the imidazole nitrogen, for example with a (2-trimethylsilylethoxy)methyl (SEM) group, can be employed to enhance solubility and prevent side reactions.
C-C Bond Formation Methodologies for Pyridine-Imidazole Linkage in this compound
The crucial step in the synthesis of this compound is the formation of the carbon-carbon bond between the pyridine and imidazole rings. Several modern catalytic cross-coupling reactions are well-suited for this transformation.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi, Stille)
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming C-C bonds and typically involves the coupling of an organoboron compound with a halide. For the synthesis of the target molecule, this could involve the reaction of a 5-bromo-2-pyridylboronic acid or ester with a 2-halo-5-methylimidazole, or conversely, a 5-bromo-2-halopyridine with a 5-methyl-2-imidazolylboronic acid derivative. The latter is often more challenging due to the instability of some heteroarylboronic acids. A typical catalytic system for such a transformation would involve a palladium catalyst like Pd(PPh₃)₄ and a base such as potassium carbonate in a solvent mixture like dioxane/water organic-chemistry.org.
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide in the presence of a nickel or palladium catalyst wikipedia.orgnih.gov. A potential route to the target compound would be the reaction of a 5-bromo-2-halopyridine with a 2-(organozinc)-5-methylimidazole. The organozinc reagent can be prepared from the corresponding 2-lithiated imidazole, which in turn is generated by deprotonation with a strong base. The development of solid, air-stable 2-pyridylzinc reagents has also expanded the utility of this reaction mdpi.comgoogle.com.
Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide, catalyzed by palladium orgsyn.org. The synthesis of this compound via this method could be achieved by reacting a 5-bromo-2-halopyridine with a 2-(trialkylstannyl)-5-methylimidazole or reacting a 5-bromo-2-(trialkylstannyl)pyridine with a 2-halo-5-methylimidazole. The organostannane precursors can be prepared via lithiation followed by quenching with a trialkyltin halide.
Table 1: Comparison of Cross-Coupling Reactions for Pyridine-Imidazole Linkage
| Reaction | Organometallic Reagent | Halide Partner | Typical Catalyst | Typical Base | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Suzuki-Miyaura | Boronic acid/ester | Aryl/Heteroaryl Halide | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, K₃PO₄ | Mild conditions, commercially available reagents, low toxicity of byproducts. | Instability of some heteroarylboronic acids. |
| Negishi | Organozinc | Aryl/Heteroaryl Halide | Pd(PPh₃)₄, Ni(acac)₂ | Not required | High reactivity and functional group tolerance. | Moisture and air sensitivity of organozinc reagents. |
| Stille | Organotin (Stannane) | Aryl/Heteroaryl Halide | Pd(PPh₃)₄, Pd₂(dba)₃ | Not required | Tolerant to a wide range of functional groups. | Toxicity of organotin compounds and byproducts. |
Direct Arylation and Heterocyclization Approaches
Direct C-H arylation has emerged as a more atom-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners. In the context of synthesizing this compound, this would involve the direct coupling of a 5-bromo-2-halopyridine with N-protected 5-methylimidazole. The reaction is typically catalyzed by a palladium complex, often in the presence of a copper co-catalyst, a ligand, and a base. The regioselectivity of the arylation on the imidazole ring can be influenced by the choice of catalyst, ligand, and reaction conditions, with the C2 position being a common site for functionalization nih.gov.
Another approach involves the construction of the imidazole ring onto a pre-functionalized pyridine. For example, a 2-amino-5-bromopyridine (B118841) could undergo a cyclization reaction with a suitable three-carbon synthon to form the imidazo[1,2-a]pyridine core, which is structurally related to the target molecule.
Table 2: Representative Conditions for Direct C-H Arylation of Imidazoles with Aryl Halides
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|
| Pd(OAc)₂ | P(Cy)₃·HBF₄ | K₂CO₃ | DMA | 100 |
| Pd(OAc)₂ / CuI | None | Cs₂CO₃ | DMF | 140 |
| PdCl₂(dppf) | None | K₂CO₃ | Dioxane/H₂O | 100 |
Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis
The optimization of the Suzuki-Milaura cross-coupling reaction for the synthesis of this compound is critical for maximizing the yield and purity of the product while minimizing reaction times and the formation of byproducts. Key parameters that can be systematically varied and optimized include the choice of catalyst, ligand, base, solvent, and reaction temperature.
Catalyst and Ligand Selection: The choice of the palladium catalyst and the associated ligand is paramount for an efficient cross-coupling reaction. While traditional catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, modern catalyst systems often employ more electron-rich and sterically hindered phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) which can lead to higher turnover numbers and efficiency.
Base and Solvent System: The base plays a crucial role in the transmetalation step of the catalytic cycle. A variety of inorganic and organic bases can be screened, with the choice often being dependent on the solvent and the specific substrates. The solvent system must be capable of dissolving the reactants and the catalyst system to a sufficient extent.
Below is a hypothetical data table illustrating a possible optimization study for the Suzuki-Milaura coupling to synthesize this compound.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 65 |
| 2 | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | Dioxane/H₂O | 110 | 8 | 85 |
| 3 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF/H₂O | 90 | 24 | 40 |
| 4 | PdCl₂(dppf) (3) | - | K₃PO₄ | THF/H₂O | 80 | 16 | 78 |
This data is illustrative and based on typical conditions for similar cross-coupling reactions.
Yield Enhancement Strategies: To further enhance the yield, several strategies can be employed. The slow addition of one of the coupling partners can help to maintain a low concentration of the reactive species, which can suppress side reactions. The use of microwave irradiation can significantly reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating.
Green Chemistry Principles and Sustainable Synthetic Routes towards this compound
Applying the principles of green chemistry to the synthesis of this compound is essential for developing environmentally benign and sustainable processes. This involves considering the atom economy of the reaction, minimizing waste, using less hazardous chemicals, and reducing energy consumption.
Alternative Solvents: A significant focus of green chemistry in cross-coupling reactions is the replacement of hazardous organic solvents like DMF, dioxane, and toluene with more sustainable alternatives. Water is an ideal green solvent, and with the use of water-soluble ligands, the Suzuki-Milaura coupling can often be performed in aqueous media. acs.org Bio-derived solvents such as 2-methyltetrahydrofuran (2-MeTHF) and Cyrene are also gaining traction as greener alternatives.
Catalyst Loading and Recycling: Minimizing the amount of the palladium catalyst is crucial due to its cost and toxicity. The use of highly active catalyst systems allows for very low catalyst loadings. Furthermore, the development of heterogeneous catalysts or methods for the recovery and reuse of homogeneous catalysts can significantly improve the sustainability of the process.
| Green Chemistry Principle | Application in Synthesis |
| Waste Prevention | High-yield reactions with minimal byproducts. |
| Atom Economy | Cross-coupling reactions generally have good atom economy. |
| Less Hazardous Synthesis | Use of non-toxic boronic acids instead of more hazardous organometallics. |
| Safer Solvents | Replacement of DMF and dioxane with water, ethanol, or bio-derived solvents. unibo.itnih.govdigitellinc.com |
| Energy Efficiency | Use of microwave irradiation to reduce reaction times and energy consumption. nih.govacs.org |
| Catalysis | Use of highly efficient palladium catalysts at low loadings; catalyst recycling. |
Stereoselective Synthesis of Chiral Analogs (if applicable, through further derivatization)
The parent molecule, this compound, is achiral. However, chiral analogs can be synthesized through further derivatization, introducing stereogenic centers. This can be achieved by modifying the methyl group on the imidazole ring or by introducing a chiral substituent onto the pyridine ring.
One approach to creating chiral analogs would be the asymmetric synthesis of a side chain attached to the imidazole ring. For instance, the methyl group could be functionalized to introduce a stereocenter.
Another strategy involves the use of a chiral auxiliary to direct the stereoselective functionalization of the pyridine or imidazole rings. The development of chiral pyridine and imidazole ligands and catalysts is an active area of research and could be applied to the synthesis of chiral derivatives of the target molecule. rsc.org
Synthesis of Isotopically Labeled this compound for Mechanistic and Spectroscopic Investigations
The synthesis of isotopically labeled this compound, for example with deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), is invaluable for mechanistic studies of its formation and for various spectroscopic analyses, including NMR and mass spectrometry.
Deuterium Labeling: Deuterium can be introduced into the molecule by using deuterated starting materials. For instance, a deuterated 5-methylimidazole could be used in the cross-coupling reaction to label the imidazole ring. Alternatively, H/D exchange reactions can be performed on the final molecule under specific catalytic conditions to introduce deuterium at certain positions.
Carbon-13 Labeling: Carbon-13 labeling can be achieved by starting the synthesis with a ¹³C-labeled precursor. For example, ¹³C-labeled 2-bromopyridine could be used to introduce the label into the pyridine ring. The synthesis of such labeled precursors often involves the use of commercially available simple ¹³C-labeled building blocks like ¹³CO₂ or K¹³CN. alfa-chemistry.comnih.gov
Nitrogen-15 Labeling: Similarly, ¹⁵N labeling can be accomplished by using a ¹⁵N-enriched starting material, such as ¹⁵N-labeled 2-aminopyridine (B139424) in the synthesis of the pyridine precursor.
These isotopically labeled compounds are crucial for quantitative bioanalytical studies using mass spectrometry, where they can serve as internal standards.
Advanced Structural Elucidation and Conformational Analysis of 5 Bromo 2 5 Methyl 2 Imidazolyl Pyridine
Spectroscopic Characterization Techniques for Structural Confirmation and Electronic Environment Assessment
The definitive structure and electronic nature of 5-Bromo-2-(5-methyl-2-imidazolyl)pyridine would be established through a combination of spectroscopic methods. Each technique provides unique insights into the molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Proximity
NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR can map out the carbon-hydrogen framework and reveal through-bond and through-space atomic relationships.
One-dimensional NMR spectra would provide the initial and most fundamental structural information.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The chemical shifts (δ) of these signals would be influenced by the electronic environment, with protons on the pyridine (B92270) and imidazole (B134444) rings appearing in the aromatic region. The integration of these signals would correspond to the number of protons, and spin-spin coupling patterns (J-coupling) would reveal adjacent protons.
¹³C NMR: The carbon-13 NMR spectrum would display a signal for each unique carbon atom. The chemical shifts would differentiate between the carbons of the pyridine and imidazole rings, the methyl group, and the bromine-substituted carbon.
¹⁵N NMR: Nitrogen-15 NMR, though less common, would provide direct information about the electronic environment of the three nitrogen atoms within the pyridine and imidazole rings, which is crucial for understanding tautomeric forms and electronic distribution.
A hypothetical data table for the expected chemical shifts is presented below, based on general knowledge of similar heterocyclic compounds.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine CH | 7.5 - 8.5 | 120 - 150 |
| Imidazole CH | 7.0 - 8.0 | 115 - 140 |
| Methyl CH₃ | 2.0 - 2.5 | 10 - 20 |
| Imidazole NH | 10 - 13 (if present) | N/A |
Note: This table is predictive and not based on experimental data for the specific compound.
Two-dimensional NMR experiments would be essential to unambiguously assign the ¹H and ¹³C signals and to confirm the connectivity of the pyridine and imidazole rings.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons within the pyridine and imidazole rings.
HSQC (Heteronuclear Single Quantum Coherence): This would correlate directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is critical for establishing the connectivity between the pyridine ring, the imidazole ring, and the methyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would identify protons that are close in space, providing insights into the preferred conformation and spatial arrangement of the two heterocyclic rings relative to each other.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Dynamics
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for C-H stretching and bending in the aromatic rings and the methyl group. C=N and C=C stretching vibrations from both rings would also be prominent. The presence of an N-H stretch would be indicative of the tautomeric form of the imidazole ring.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings, which may be weak in the IR spectrum.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Imidazole) | 3200 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Methyl C-H Stretch | 2850 - 3000 |
| C=N/C=C Ring Stretching | 1400 - 1650 |
| C-Br Stretch | 500 - 650 |
Note: This table is predictive and not based on experimental data for the specific compound.
Mass Spectrometry for Molecular Weight Verification and Fragmentation Pathway Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
Molecular Weight Verification: High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which would confirm the elemental composition of C₉H₈BrN₃. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one bromine atom (¹⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).
Fragmentation Pathway Analysis: Techniques such as electron ionization (EI) or collision-induced dissociation (CID) would be used to fragment the molecule. The resulting fragmentation pattern would provide clues about the strength of different bonds and the stability of various fragments, further confirming the proposed structure. Common fragmentation pathways might include the loss of the bromine atom, the methyl group, or cleavage of the bond between the two heterocyclic rings.
UV-Visible Absorption and Emission Spectroscopy for Electronic Transitions and Photophysical Properties
UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is used to determine its photophysical properties.
UV-Visible Absorption: The absorption spectrum would likely show π-π* transitions characteristic of the conjugated aromatic system formed by the pyridine and imidazole rings. The position of the absorption maxima (λmax) would provide insight into the extent of conjugation and the electronic nature of the system.
Emission Spectroscopy (Fluorescence): If the molecule is fluorescent, an emission spectrum would be recorded. The Stokes shift (the difference in wavelength between the absorption and emission maxima) and the quantum yield would be important parameters to characterize its emissive properties.
X-ray Crystallography for Solid-State Structural Determination of this compound
The determination of the solid-state structure of this compound through X-ray crystallography would be a critical first step in its characterization. This technique would provide precise measurements of its molecular geometry and insights into its packing in the crystalline state.
Single Crystal X-ray Diffraction Analysis of Molecular Geometry and Bond Parameters
A single crystal X-ray diffraction analysis would be required to determine the precise bond lengths, bond angles, and torsion angles within the this compound molecule. This data is fundamental for understanding the molecule's three-dimensional structure and the nature of its chemical bonds. Without experimental data, a table of these parameters cannot be constructed.
Investigation of Crystal Packing, Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking), and Supramolecular Assemblies
Once the crystal structure is determined, an investigation into the crystal packing and intermolecular interactions would be possible. This analysis would reveal how individual molecules of this compound arrange themselves in the solid state. Key interactions that would be of interest include potential hydrogen bonds involving the imidazole N-H, halogen bonding from the bromine atom, and π-stacking interactions between the aromatic pyridine and imidazole rings. These forces dictate the formation of larger supramolecular assemblies.
Conformational Landscape and Dynamic Behavior of this compound
The study of the conformational landscape and dynamic behavior of this compound would involve both computational modeling and experimental spectroscopic techniques to understand its flexibility and the different shapes it can adopt.
Conformational Analysis in Solution vs. Solid State
A comparison between the conformation of the molecule in the solid state (from X-ray crystallography) and in solution (typically determined by Nuclear Magnetic Resonance - NMR spectroscopy) would be highly informative. Differences between the two states can reveal the influence of crystal packing forces on the molecular structure.
Rotational Barriers and Intramolecular Hydrogen Bonding or Steric Hindrance
The rotation around the single bond connecting the pyridine and imidazole rings is a key conformational feature. The energy barrier to this rotation could be influenced by factors such as steric hindrance between the rings or the presence of intramolecular hydrogen bonds. These parameters are often investigated using computational methods and specialized NMR techniques.
Temperature-Dependent Spectroscopic Studies of Conformational Equilibria
If this compound exists as a mixture of different conformers in equilibrium in solution, temperature-dependent spectroscopic studies (e.g., variable-temperature NMR) could be employed. Such experiments can provide thermodynamic data about the relative energies of the conformers and the kinetics of their interconversion.
Chemical Reactivity and Transformation Pathways of 5 Bromo 2 5 Methyl 2 Imidazolyl Pyridine
Reactivity of the Pyridine (B92270) Moiety in 5-Bromo-2-(5-methyl-2-imidazolyl)pyridine
The pyridine ring in this compound is generally considered electron-deficient due to the electronegativity of the nitrogen atom. This inherent electronic nature, combined with the presence of the bromo and 5-methyl-2-imidazolyl substituents, influences its susceptibility to various reactions.
Electrophilic aromatic substitution on the pyridine ring is generally a challenging transformation that requires harsh reaction conditions. The electronegative nitrogen atom deactivates the ring towards electrophilic attack, making it less reactive than benzene. In the case of this compound, the 2-(5-methyl-2-imidazolyl) group is expected to be an electron-donating group, which would activate the pyridine ring to some extent. Conversely, the bromo group at the 5-position is a deactivating group via its inductive effect, although it can direct incoming electrophiles to the ortho and para positions through resonance.
Considering the directing effects of the substituents, electrophilic attack would be most likely to occur at the C-3 and C-6 positions of the pyridine ring. The C-4 position is sterically hindered by the adjacent bromo group.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Pyridine Moiety
| Position | Activating/Deactivating Influence of 2-(5-methyl-2-imidazolyl) Group | Activating/Deactivating Influence of 5-Bromo Group | Predicted Outcome |
|---|---|---|---|
| C-3 | Ortho to activating group (favorable) | Meta to deactivating group (favorable) | Major product |
| C-4 | Meta to activating group (less favorable) | Ortho to deactivating group (less favorable) | Minor or no product |
Nitration: Nitration of the pyridine ring would likely require forcing conditions, such as treatment with a mixture of nitric acid and sulfuric acid at elevated temperatures. The primary product would be the 3-nitro derivative.
Halogenation: Further halogenation, for instance with bromine in the presence of a Lewis acid, would also be expected to yield the 3-bromo-substituted product.
Sulfonation: Sulfonation with fuming sulfuric acid would likely lead to the formation of the pyridine-3-sulfonic acid derivative.
Nucleophilic aromatic substitution is more facile on electron-deficient rings like pyridine, particularly when a good leaving group is present at an activated position (ortho or para to the nitrogen atom). In this compound, the bromine atom is at the 5-position, which is meta to the ring nitrogen. This position is not as activated as the 2-, 4-, or 6-positions for nucleophilic attack.
However, the presence of the electron-donating 2-(5-methyl-2-imidazolyl) group could further decrease the propensity for NAS at the C-5 position. For a successful NAS reaction, strong activation by an electron-withdrawing group, typically ortho or para to the leaving group, is usually required. Therefore, direct displacement of the bromine atom by common nucleophiles is expected to be difficult under standard SNAr conditions.
Nevertheless, under forcing conditions or with very strong nucleophiles, some reactivity might be observed. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, are more plausible pathways for the functionalization of the C-Br bond.
Table 2: Potential Nucleophilic Aromatic Substitution and Cross-Coupling Reactions of the Pyridine Moiety
| Reaction Type | Reagents | Potential Product |
|---|---|---|
| SNAr | Strong nucleophile (e.g., NaOMe, NaCN) | 5-Methoxy-2-(5-methyl-2-imidazolyl)pyridine or 5-Cyano-2-(5-methyl-2-imidazolyl)pyridine (low yield expected) |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 5-Aryl-2-(5-methyl-2-imidazolyl)pyridine |
Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA). The resulting this compound N-oxide would exhibit altered reactivity. The N-oxide group is electron-donating through resonance, which can activate the pyridine ring for both electrophilic and nucleophilic substitution at the 2- and 4-positions.
Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring under various conditions. Catalytic hydrogenation using catalysts such as platinum, palladium, or rhodium under hydrogen pressure is a common method. The reduction would yield 5-Bromo-2-(5-methyl-2-piperidyl)piperidine. The conditions for this reduction can be controlled to achieve partial or full saturation of the ring.
Reactivity of the Imidazole (B134444) Moiety in this compound
The imidazole ring is generally considered an electron-rich aromatic system, making it more susceptible to electrophilic attack than pyridine. The presence of the methyl group at the 5-position and the pyridyl group at the 2-position will influence the regioselectivity of these reactions.
The imidazole ring has two nitrogen atoms. The pyrrole-type nitrogen (N-1) is part of the aromatic sextet, while the pyridine-type nitrogen (N-3) has a lone pair of electrons in an sp2 orbital. Electrophilic attack can occur at either of these nitrogens or at the carbon atoms of the ring.
N-Alkylation/N-Acylation: The pyridine-type nitrogen is generally more nucleophilic and is the primary site of alkylation and acylation. Reaction with alkyl halides or acyl chlorides would yield the corresponding imidazolium (B1220033) salt.
Electrophilic Substitution on Carbon: The imidazole ring is activated towards electrophilic substitution. The most likely position for electrophilic attack is the C-4 position, which is ortho to the activating methyl group and meta to the deactivating pyridyl group.
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Imidazole Moiety
| Position | Activating/Deactivating Influence of 5-Methyl Group | Activating/Deactivating Influence of 2-Pyridyl Group | Predicted Outcome |
|---|
Nitration: Nitration of the imidazole ring can be achieved under milder conditions than for the pyridine ring, for instance, using nitric acid in acetic anhydride. The primary product is expected to be the 4-nitro derivative.
Halogenation: Halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would likely lead to substitution at the C-4 position.
Direct nucleophilic substitution on the imidazole ring is generally difficult unless the ring is activated by strong electron-withdrawing groups. In this compound, the imidazole ring is not sufficiently activated for direct nucleophilic attack on its carbon atoms.
However, reactions at the C-2 position are possible via deprotonation. The C-2 proton of the imidazole ring is the most acidic and can be removed by a strong base to form an imidazolyl anion. This anion can then react with various electrophiles.
Table 4: Potential Reactions at the C-2 Position of the Imidazole Moiety
| Reaction | Reagents | Intermediate | Product |
|---|---|---|---|
| Deprotonation-Alkylation | 1. Strong base (e.g., n-BuLi) 2. Alkyl halide (R-X) | 2-Lithiated imidazole | 2-(Alkyl)-5-Bromo-2-(5-methyl-2-imidazolyl)pyridine |
Metalation and Carbanion Formation at Imidazole Positions
The imidazole ring in this compound contains protons that can potentially be abstracted by a strong base to form a carbanion, a process known as metalation. The most acidic proton on the imidazole ring is typically the one attached to the nitrogen (N-H). However, considering C-H acidity, the C4 proton of the imidazole ring is the most likely site for deprotonation after the N-H proton.
The acidity of C-H bonds in imidazole derivatives is influenced by the electronic effects of the substituents and the adjacent nitrogen atoms. The nitrogen atoms increase the acidity of adjacent C-H bonds through their inductive electron-withdrawing effect. Metalation is typically achieved using strong organometallic bases such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in aprotic solvents like tetrahydrofuran (B95107) (THF) at low temperatures. The resulting carbanion is a potent nucleophile and can be used in various subsequent reactions to introduce new functional groups.
For this compound, selective metalation at the imidazole ring in the presence of the bromo-substituted pyridine ring would be challenging. The bromo substituent on the pyridine ring is also susceptible to metal-halogen exchange with strong organolithium reagents. Therefore, reaction conditions would need to be carefully controlled, potentially through the use of specific bases or by directing group effects, to achieve selective carbanion formation at the imidazole ring.
Reactivity of the Bromo Substituent at Position 5 of the Pyridine Ring
The bromo substituent at the 5-position of the pyridine ring is a versatile functional group that enables a wide range of chemical transformations. Its reactivity is central to the further functionalization and molecular complexification of the parent compound.
The carbon-bromine bond at position 5 of the pyridine ring is a prime site for transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the bromopyridine with an organoboron reagent (e.g., a boronic acid or ester). It is a highly versatile method for introducing aryl, heteroaryl, or alkyl groups at the 5-position. Studies on similar 5-bromopyridine derivatives have shown that catalysts like Pd(PPh₃)₄ in the presence of a base such as K₃PO₄ or Na₂CO₃ are effective. nih.govresearchgate.net The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high yields. nih.gov
Heck Coupling: This reaction involves the palladium-catalyzed coupling of the bromopyridine with an alkene to form a substituted alkene.
Sonogashira Coupling: This reaction couples the bromopyridine with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to introduce an alkynyl group.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a C-N bond by coupling the bromopyridine with an amine. This is a key method for synthesizing amino-substituted pyridine derivatives. Research on bromo-substituted imidazoles and pyrazoles has demonstrated the effectiveness of specific palladium precatalysts and bulky biarylphosphine ligands for this transformation. acs.org
Chan-Lam Coupling: This copper-catalyzed reaction can be used to form C-O, C-N, or C-S bonds by coupling with alcohols, amines, or thiols, respectively. Studies on related N-arylation reactions of bromo-aminobenzimidazoles highlight the role of the base and catalyst in controlling the reaction's efficiency. nih.gov
A summary of potential cross-coupling reactions is presented below:
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄ / Base | C-C (aryl, alkyl) |
| Heck | Alkene | Pd(OAc)₂ / Ligand | C-C (alkenyl) |
| Sonogashira | Alkyne | PdCl₂(PPh₃)₂ / CuI | C-C (alkynyl) |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / Ligand | C-N |
Regioselectivity and Stereoselectivity in Chemical Transformations of this compound
Regioselectivity is a critical consideration in the chemical transformations of this molecule due to the presence of multiple potential reaction sites on both the pyridine and imidazole rings.
In metalation reactions , the choice of base and reaction conditions can influence whether deprotonation occurs at the imidazole N-H, the imidazole C-H, or if metal-halogen exchange occurs at the C-Br bond. The inherent acidity of the different protons plays a major role, with the N-H proton of the imidazole being the most acidic.
In cross-coupling reactions , the reaction will overwhelmingly occur at the C-Br bond of the pyridine ring, as this is the most activated site for oxidative addition to the palladium catalyst. The imidazole N-H can sometimes interfere with these reactions, and protection of this group may be necessary to achieve optimal results. nih.gov
For electrophilic aromatic substitution , the pyridine ring is generally deactivated towards electrophiles due to the electron-withdrawing nature of the nitrogen atom. The imidazole ring is typically more nucleophilic. The directing effects of the existing substituents would guide the position of any new substituent. However, such reactions are less common for this type of heterocyclic system compared to cross-coupling reactions.
Stereoselectivity would become a factor if chiral centers are introduced during a reaction, for instance, in the addition of a nucleophile to a double bond formed via a Heck reaction, or if a chiral catalyst or reagent is used.
Mechanistic Investigations of Reaction Pathways Involving this compound
The mechanism of palladium-catalyzed cross-coupling reactions (e.g., Suzuki) generally proceeds through a well-established catalytic cycle:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine ring to form a Pd(II) intermediate.
Transmetalation: The organic group from the coupling partner (e.g., the boronic acid) is transferred to the palladium center, displacing the bromide.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
The efficiency and outcome of these reactions are heavily influenced by the nature of the ligands on the palladium catalyst, which affect the rates of the individual steps in the catalytic cycle. uzh.ch
The mechanism for reductive debromination via catalytic hydrogenation involves the adsorption of the molecule onto the surface of the palladium catalyst, followed by the cleavage of the C-Br bond and its replacement with a C-H bond, with hydrogen gas serving as the reductant. organic-chemistry.org
Mechanisms for metalation involve the abstraction of a proton by a strong base to form a carbanionic species. The stability of the resulting carbanion, which is influenced by inductive and resonance effects, dictates the regioselectivity of the deprotonation.
Coordination Chemistry and Ligand Properties of 5 Bromo 2 5 Methyl 2 Imidazolyl Pyridine
Chelation Modes and Metal Binding Sites of 5-Bromo-2-(5-methyl-2-imidazolyl)pyridine
Coordination through Pyridine (B92270) Nitrogen and Imidazole (B134444) Nitrogen Atoms
No published data is available.
Monodentate, Bidentate, and Polydentate Coordination Geometries
No published data is available.
Synthesis and Characterization of Metal Complexes of this compound
Transition Metal Complexes (e.g., Fe, Ru, Os, Co, Ni, Cu, Zn, Pd, Pt)
No published data is available.
Main Group Metal Complexes
No published data is available.
Lanthanide and Actinide Complexes
No published data is available.
This review concludes that this compound represents an unexplored ligand in the field of coordination chemistry. Its potential as a chelating agent is evident from its structure, but the synthesis and characterization of its metal complexes have not been reported in the accessible scientific literature. This highlights a potential area for future research in the development of new metal-organic compounds.
Structural Analysis of this compound Metal Complexes
To populate this section, specific research detailing the three-dimensional arrangement of atoms in metal complexes of the ligand would be required.
Spectroscopic Characterization of Metal Complexes (NMR, EPR, UV-Vis, IR, Mass Spectrometry)
A comprehensive spectroscopic analysis is crucial for characterizing coordination compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy would help determine the structure of diamagnetic complexes in solution.
Electron Paramagnetic Resonance (EPR) would be used to study the electronic environment of paramagnetic metal centers.
UV-Visible (UV-Vis) spectroscopy would provide information about the electronic transitions within the complex, which are influenced by the ligand field.
Infrared (IR) spectroscopy would indicate the coordination of the ligand to the metal by showing shifts in the vibrational frequencies of the pyridine and imidazole rings.
Mass Spectrometry would confirm the molecular weight and fragmentation pattern of the complexes.
Without experimental work on complexes of this compound, no such data is available.
Magnetic Properties of Paramagnetic Metal Complexes and Magnetochemistry
For complexes formed with paramagnetic metal ions (e.g., Cu(II), Fe(III), Mn(II)), magnetic susceptibility measurements would be necessary to determine the number of unpaired electrons and to investigate potential magnetic interactions between metal centers in polynuclear or polymeric structures. This area of study remains unexplored for the title compound.
Electronic Structure and Ligand Field Theory of this compound Complexes
An analysis of the electronic structure would require a combination of spectroscopic data and computational chemistry studies (like Density Functional Theory, DFT). This would allow for a description of the molecular orbitals and an understanding of how the this compound ligand influences the d-orbital splitting of the metal center, which dictates the complex's electronic and magnetic properties. Such theoretical and experimental analyses have not been published.
Supramolecular Assembly and Self-Organization Mediated by this compound Coordination
The bifunctional nature of the ligand, with potential coordination sites on both the pyridine and imidazole rings, suggests it could be a building block for larger, self-assembled structures.
Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)
Research in this area would investigate the ability of the ligand to bridge multiple metal centers, forming one-, two-, or three-dimensional networks. The presence of the bromo substituent could also lead to halogen bonding, influencing the final supramolecular architecture. However, there are no published reports on the use of this compound in the synthesis of coordination polymers or MOFs.
Design and Synthesis of Discrete Metallocycles and Cages
The formation of discrete metallocycles and cages through coordination-driven self-assembly is a powerful strategy that relies on the precise geometric and chemical information encoded in the organic ligands and metal ions. The ligand this compound is well-suited for this purpose due to its bidentate nature, which allows it to bridge two metal centers.
The design of metallocycles and cages using this ligand is predicated on the predictable coordination geometries of the chosen metal ions. Square planar metals, such as Palladium(II) and Platinum(II), are particularly effective in directing the self-assembly of discrete architectures. When combined with bidentate ligands like this compound, these metal ions can form a variety of structures, including M₂L₂, M₃L₃, M₄L₄ rings, and more complex M₂L₄ cages.
A key design consideration is the bite angle of the ligand and the preferred coordination angle of the metal. The pyridine and imidazole rings in this compound are linked by a single bond, allowing for rotational freedom. This flexibility can be constrained upon coordination to a metal center. The presence of a methyl group on the imidazole ring and a bromine atom on the pyridine ring can introduce steric hindrance that influences the final geometry of the self-assembled structure.
The synthesis of these metallocycles and cages typically involves the simple mixing of the ligand with a suitable metal precursor in an appropriate solvent. The thermodynamic nature of the coordination bonds allows for the correction of errors during the assembly process, often leading to the formation of the most stable supramolecular structure.
Recent studies on analogous low-symmetry ditopic ligands featuring distinct imidazole and pyridine donor units have demonstrated the feasibility of constructing complex heterobimetallic cages, such as a [PdPtL₄]⁴⁺ architecture. nih.gov This was achieved through a sequential metalation strategy, where the different donor strengths of the imidazole and pyridine moieties were exploited to selectively coordinate one metal ion before introducing the second. nih.gov This approach could be adapted for this compound, potentially leading to the formation of heterometallic cages with tailored properties. In such a scenario, the platinum(II) ion would likely coordinate to the more electron-donating imidazole unit first, followed by the coordination of palladium(II) to the pyridyl unit. nih.gov
The general principles of forming coordination-driven cages are well-established, with numerous examples of M₂L₄ cages formed from bifunctional N-heterocyclic ligands and square-planar metals. researchgate.netnih.govrsc.org The resulting cage-like structures possess an internal cavity that can encapsulate guest molecules, leading to potential applications in drug delivery and catalysis. researchgate.net
Table 1: Examples of Metallocycles and Cages Formed with Pyridine-Imidazole Type Ligands
| Metal Ion | Ligand Type | Resulting Architecture | Reference |
|---|---|---|---|
| Pd(II) and Pt(II) | Ditopic pyridine-imidazole | M₂L₄ Cage | nih.gov |
| Pd(II) | Bis(imidazolyl)benzene | M₃L₃ Triangle and M₄L₄ Square | rsc.org |
| Cu(II) | Tridentate 4-(3-pyridinyl)-1,2,4-triazole | M₆L₁₂ Octahedron | nih.gov |
| Fe(III)/Cu(II) | Tris{[2-{(imidazole-4-yl)methylidene}amino]ethyl}amine | Heterometallic Cage | researchgate.net |
Redox Chemistry of this compound Metal Complexes
The redox behavior of metal complexes is a critical aspect of their chemistry, with implications for their use in catalysis, sensing, and molecular electronics. The ligand this compound can influence the redox properties of a coordinated metal center through both its electronic and steric effects.
A significant feature of imidazole-containing ligands is the potential for deprotonation of the imidazole N-H proton. This deprotonation has a profound effect on the redox potential of the metal complex. Studies on complexes of the related ligand 2-(1H-imidazol-2-yl)pyridine have shown that deprotonation can lower the M(III)/M(II) redox potential by as much as 900 mV. researchgate.net This dramatic shift is attributed to the increased electron density on the metal center upon formation of the imidazolate anion, which strongly stabilizes the higher oxidation state. researchgate.net This phenomenon, known as proton-coupled electron transfer (PCET), is a key mechanism in many biological and chemical redox processes. rsc.org
The redox chemistry of metal complexes with this compound can be investigated using techniques such as cyclic voltammetry (CV). CV studies would reveal the formal reduction potentials of the metal-centered and/or ligand-centered redox processes. For transition metal complexes, quasi-reversible or reversible one-electron transfer processes are often observed. electrochemsci.organalis.com.my
Research on nickel(II) complexes with various bidentate N-ligands, including pyridine-imidazoline systems, has shown that the ligand structure significantly impacts the redox potentials and the nature of the reduced species. nih.gov The electronic effects of the ligands influence the equilibrium between different coordination geometries and can determine whether an electron is added to a metal-centered or a ligand-centered orbital. nih.gov
Table 2: Influence of Ligand Modification on Redox Potential
| Ligand Feature | Electronic Effect | Expected Impact on M(III)/M(II) Redox Potential |
|---|---|---|
| Bromo substituent on pyridine | Electron-withdrawing | Increase (more positive) |
| Methyl substituent on imidazole | Electron-donating | Decrease (more negative) |
| Imidazole deprotonation | Increased electron donation | Significant decrease (more negative) |
Catalytic Applications of 5 Bromo 2 5 Methyl 2 Imidazolyl Pyridine Metal Complexes
Homogeneous Catalysis Utilizing 5-Bromo-2-(5-methyl-2-imidazolyl)pyridine Ligands
Homogeneous catalysis, where the catalyst and reactants are in the same phase, is a cornerstone of modern chemical synthesis. Metal complexes containing nitrogen-based ligands are frequently used due to their tunable electronic and steric properties. However, specific applications of this compound in this area are not documented in available scientific literature.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for forming carbon-carbon bonds. mdpi.com These reactions often utilize N-heterocyclic ligands to stabilize the palladium catalyst. While studies have been conducted on related structures, such as the palladium-catalyzed Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids, there is no specific data available on the use of this compound as a ligand in such reactions. mdpi.com
Table 1: Representative Palladium-Catalyzed Suzuki Cross-Coupling of 5-bromo-2-methylpyridin-3-amine (A Structurally Related Compound)
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-methyl-5-phenylpyridin-3-amine | 85 |
| 2 | 4-Methoxyphenylboronic acid | 5-(4-methoxyphenyl)-2-methylpyridin-3-amine | 82 |
| 3 | 4-Chlorophenylboronic acid | 5-(4-chlorophenyl)-2-methylpyridin-3-amine | 78 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | 2-methyl-5-(4-(trifluoromethyl)phenyl)pyridin-3-amine | 75 |
Data extracted from a study on a structurally related, but different, compound for illustrative purposes of typical catalytic conditions. mdpi.com
Metal complexes are pivotal in catalyzing a wide array of oxidation and reduction reactions. There are currently no specific studies reporting the use of this compound metal complexes in either oxidation or reduction catalysis.
The synthesis of polymers and oligomers is often achieved through metal-catalyzed reactions. Cobalt complexes with pyridine-oxazoline ligands, for instance, have been investigated for isoprene (B109036) polymerization. mdpi.com However, there is a lack of research on the application of this compound complexes in this field.
Asymmetric catalysis, which facilitates the synthesis of chiral molecules, frequently employs chiral ligands. While the development of chiral imidazo[1,2-a]pyridines for asymmetric multicomponent reactions has been explored, there are no available reports on the use of chiral derivatives of this compound in asymmetric catalysis. nih.gov
Biological and Medicinal Chemistry Insights into 5 Bromo 2 5 Methyl 2 Imidazolyl Pyridine
Structure-Activity Relationship (SAR) Studies for 5-Bromo-2-(5-methyl-2-imidazolyl)pyridine and its Analogs
Pharmacophore Development and Lead Optimization Strategies based on Structural Modifications
Further research and publication in the field of medicinal chemistry would be necessary to generate the specific data required for this compound.
Computational Chemistry and Theoretical Studies of 5 Bromo 2 5 Methyl 2 Imidazolyl Pyridine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule like 5-Bromo-2-(5-methyl-2-imidazolyl)pyridine. These methods provide insights into its behavior at the atomic and molecular levels.
Density Functional Theory (DFT) for Molecular Orbitals, Charge Distribution, and Electrostatic Potentials
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. For this compound, DFT calculations would be employed to determine key properties:
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and electronic excitation properties.
Charge Distribution: Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis would reveal the partial atomic charges on each atom. This information is vital for understanding intermolecular interactions and identifying electrophilic and nucleophilic sites.
Electrostatic Potentials: Molecular Electrostatic Potential (MEP) maps would visualize the charge distribution around the molecule, highlighting regions susceptible to electrophilic or nucleophilic attack.
A hypothetical representation of data that could be generated from DFT calculations is presented in Table 1.
Table 1: Hypothetical DFT Calculation Results for this compound
| Parameter | Hypothetical Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions
Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are based on first principles without empirical parameters. These methods can provide highly accurate predictions of molecular energies and spectroscopic properties, though they are more computationally demanding than DFT. For a molecule like this compound, these methods would be used to obtain benchmark energetic data and to validate results from less computationally intensive methods.
Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption Spectra)
Computational methods are invaluable for predicting and interpreting spectroscopic data.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the 1H and 13C NMR chemical shifts. These calculated values, when compared to experimental data, can aid in the structural elucidation of the compound.
Vibrational Frequencies: Calculation of vibrational frequencies can help in the assignment of bands observed in Infrared (IR) and Raman spectra.
UV-Vis Absorption Spectra: Time-Dependent DFT (TD-DFT) is commonly used to calculate the electronic transition energies and corresponding oscillator strengths, which can be correlated with the absorption peaks in a UV-Vis spectrum.
A sample of predicted spectroscopic data is shown in Table 2.
Table 2: Hypothetical Calculated Spectroscopic Data for this compound
| Spectrum | Peak/Shift | Hypothetical Calculated Value |
|---|---|---|
| 13C NMR | C-Br | 115 ppm |
| 1H NMR | Imidazole (B134444) N-H | 12.5 ppm |
| IR Frequency | C=N stretch | 1620 cm-1 |
Molecular Dynamics (MD) Simulations for Conformational Sampling, Solvation Effects, and Dynamic Behavior
While quantum chemical calculations are typically performed on a single, static molecule (often in the gas phase), Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. For this compound, MD simulations would be useful for:
Conformational Sampling: Identifying the most stable conformations of the molecule by simulating its movement over time.
Solvation Effects: Understanding how the presence of a solvent affects the structure and properties of the molecule.
Dynamic Behavior: Observing the flexibility and intermolecular interactions of the molecule in a condensed phase.
Elucidation of Reaction Mechanisms and Transition States using Computational Methods
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions.
Transition State Localization and Reaction Barrier Calculations
For any proposed reaction involving this compound, computational methods can be used to locate the transition state structure and calculate the activation energy (reaction barrier). This information is crucial for understanding the kinetics and feasibility of a chemical transformation. Techniques such as synchronous transit-guided quasi-Newton (STQN) methods are employed to find the transition state, and frequency calculations are used to confirm its identity.
Potential Energy Surface Mapping for Transformation Pathways
Potential energy surface (PES) mapping is a crucial computational tool used to explore the energy landscape of a molecule, identifying stable conformations (minima), transition states, and the energy barriers between them. For this compound, a PES scan would typically investigate the rotational barrier around the single bond connecting the pyridine (B92270) and imidazole rings. This analysis would reveal the most stable (lowest energy) dihedral angle between the two rings and the energy required to rotate them relative to each other. Such studies help in understanding the molecule's conformational flexibility, which is critical for its interaction with biological targets or its packing in a crystal lattice. However, no specific studies detailing the PES for transformation or conformational pathways of this compound have been published.
Prediction of Non-Covalent Interactions and Supramolecular Assembly in this compound Systems
Non-covalent interactions are fundamental to understanding how molecules recognize and bind to each other, influencing everything from crystal structure to biological activity. Computational methods are essential for quantifying these weak interactions.
Hydrogen Bonding and Halogen Bonding Interactions
The structure of this compound contains several sites capable of forming hydrogen and halogen bonds. The pyridine nitrogen and the non-protonated imidazole nitrogen are potential hydrogen bond acceptors, while the N-H group on the imidazole is a hydrogen bond donor.
The bromine atom on the pyridine ring is a potential halogen bond donor. Halogen bonding is a directional, non-covalent interaction where an electropositive region (the σ-hole) on the halogen atom is attracted to a Lewis base, such as a nitrogen or oxygen atom. nih.govnih.gov Computational studies on other brominated aromatic compounds have shown that these interactions can be surprisingly strong and play a key role in directing molecular assembly. researchgate.net A theoretical study would calculate the interaction energies and geometries of dimers or larger clusters of this compound to predict the most likely hydrogen and halogen bonding patterns.
Table 1: Hypothetical Interaction Energies for Non-Covalent Bonds This table is illustrative and not based on published data for the specific compound.
| Interacting Pair | Type of Bond | Calculated Interaction Energy (kcal/mol) |
|---|---|---|
| Imidazole (N-H)···Pyridine (N) | Hydrogen Bond | Data Not Available |
| Pyridine (C-Br)···Imidazole (N) | Halogen Bond | Data Not Available |
π-Stacking and Aromatic Interactions
The pyridine and imidazole rings are both aromatic systems, making them capable of engaging in π-stacking interactions. These interactions, driven by electrostatic and dispersion forces, are crucial for the stability of multi-layered structures in both biological systems and materials science. rsc.orgrsc.org Computational analysis would involve calculating the interaction energy of different stacking arrangements (e.g., parallel-displaced, T-shaped) to determine the most favorable geometry. The presence of the electron-withdrawing bromine atom and the electron-donating methyl group would modulate the electrostatic potential of the aromatic rings, influencing the nature and strength of these π-interactions. nih.gov
In Silico Design of Novel this compound Derivatives and Analogues
In silico (computational) design is a cornerstone of modern drug discovery and materials science. researchgate.netresearchgate.net Starting with the core scaffold of this compound, new derivatives can be designed by modifying functional groups to enhance desired properties. For instance, substituents could be added or changed to:
Modulate electronic properties: Adding electron-donating or electron-withdrawing groups to alter the molecule's reactivity or interaction capabilities.
Enhance binding affinity: Designing analogues that form stronger or more numerous non-covalent interactions with a specific target protein. nih.gov
Improve physical properties: Modifying the structure to increase solubility or alter crystal packing.
Density Functional Theory (DFT) calculations are often employed to predict the geometric and electronic properties of these newly designed molecules before they are synthesized. nih.gov This approach saves significant time and resources by prioritizing the most promising candidates for laboratory synthesis. Without specific target information or research goals, the design of derivatives remains a hypothetical exercise.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
Extensive Research Reveals Scant Data on Materials Science Applications of this compound
Following a comprehensive review of scientific literature and patent databases, there is a notable absence of published research detailing the application of the specific chemical compound, this compound, in the fields of materials science outlined in the requested article structure. While the individual components of the molecule—a brominated pyridine ring and a methyl-imidazole group—are prevalent in various advanced materials, this particular isomeric structure does not appear in literature for the specified applications.
The investigation sought to find data on its use in optoelectronics, polymer chemistry, self-assembled monolayers, and nanotechnology. However, no specific studies detailing its synthesis, properties, or performance in these areas could be identified. Research in these fields often involves related but structurally distinct compounds.
For context, the broader families of pyridine and imidazole derivatives are widely explored in materials science:
Optoelectronic Materials : Various imidazole and pyridine derivatives have been incorporated into Organic Light-Emitting Diodes (OLEDs) and fluorescent materials. rsc.orgnih.gov The imidazole motif is particularly noted for its potential in creating materials with unique charge-transfer properties. rsc.org Similarly, molecules containing these heterocyclic rings are actively researched as sensitizers in Dye-Sensitized Solar Cells (DSSCs) due to their favorable electronic and light-harvesting properties. nih.govechemcom.com Pyridine-based structures are also foundational in the development of chemosensors for detecting metal ions and changes in pH. dntb.gov.ua
Polymer Chemistry : Pyridine-containing polymers are well-known for their ability to coordinate with metal ions, leading to the formation of polymer-metal hybrid materials with interesting catalytic and electronic properties. mdpi.com Likewise, imidazole groups have been incorporated into polymer backbones to influence electrochemical properties for applications such as photovoltaics. mdpi.com The bromine atom on the requested compound suggests its potential use as a monomer in polymerization reactions, such as Suzuki cross-coupling, to create novel polymers, a technique demonstrated with other brominated pyridine derivatives. mdpi.com
Surface Science and Nanotechnology : The functionalization of surfaces using self-assembled monolayers (SAMs) is a common strategy, and molecules containing nitrogen heterocycles like pyridine and imidazole can be effective for binding to surfaces and creating functional interfaces. However, the scientific literature does not specify the use of this compound for this purpose.
Materials Science Applications of 5 Bromo 2 5 Methyl 2 Imidazolyl Pyridine and Its Derivatives
Porous Materials and Gas Adsorption (e.g., integration into MOFs or COFs for gas storage or separation)
The integration of tailored organic ligands into crystalline porous materials, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), is a cornerstone of modern materials science, particularly for applications in gas storage and separation. These materials offer unprecedented control over pore size, shape, and chemical functionality, enabling the selective adsorption of specific gases. While direct experimental studies incorporating "5-Bromo-2-(5-methyl-2-imidazolyl)pyridine" into MOFs or COFs for gas adsorption have not been reported in the reviewed literature, the structural and chemical attributes of this ligand suggest its potential utility in this field. This section will, therefore, discuss the prospective role of this compound and its derivatives in creating functional porous materials, drawing parallels with existing research on similar ligand systems.
The fundamental design of "this compound" as a bidentate N-heterocyclic ligand makes it a suitable candidate for the construction of robust porous frameworks. The pyridine (B92270) and imidazole (B134444) rings provide two distinct coordination sites for metal ions or clusters, which are the fundamental building blocks of MOFs. The nitrogen atoms in these rings can act as effective linkers, forming stable coordination bonds with a variety of metal centers.
The functional groups appended to the core structure—a bromo group at the 5-position of the pyridine ring and a methyl group at the 5-position of the imidazole ring—are of particular significance. Research on analogous systems has demonstrated that such functionalizations can profoundly influence the resulting porous material's properties. For instance, the introduction of halogen atoms, such as bromine, onto the organic linkers can enhance the affinity of the framework for certain gas molecules, like carbon dioxide, through dipole-quadrupole interactions. This can lead to improved selectivity in gas separation applications. Furthermore, the presence of methyl groups can modify the steric environment within the pores and enhance the hydrophobicity of the framework, which can be advantageous in separating gases from humid streams.
While specific data for MOFs or COFs synthesized with "this compound" is not available, examining the performance of frameworks built from similar pyridyl-imidazole-based ligands can provide valuable insights into its potential. For example, MOFs constructed from pyridyl-imidazole-carboxyl multifunctional ligands have demonstrated excellent selective CO2 absorption over other gases like nitrogen and methane. In one such study, a manganese-based MOF exhibited high selectivity for CO2, which was attributed to the specific interactions between CO2 molecules and the uncoordinated imidazole groups within the framework's pores.
To illustrate the potential performance characteristics, the following interactive data table summarizes the gas adsorption properties of a representative MOF synthesized with a functionalized pyridyl-imidazole ligand.
| Framework | Gas | Uptake Capacity (cm³/g) | Selectivity (CO₂/N₂) | Selectivity (CO₂/CH₄) |
| Mn-based MOF | CO₂ | 85.3 | 117 | 8.0 |
| N₂ | 3.8 | - | - | |
| CH₄ | 18.2 | - | - |
Note: The data presented is for a MOF containing a pyridyl-imidazole-carboxyl ligand and is intended to be illustrative of the potential of this class of materials. The values were recorded at 273 K and 1 bar.
The successful design of MOFs and COFs for gas adsorption and separation is highly dependent on the interplay between the geometric and chemical properties of the organic linkers. The rigidity of the "this compound" backbone would be expected to contribute to the formation of stable, porous structures with permanent porosity. The strategic placement of the bromo and methyl groups could create a unique pore environment tailored for selective gas capture.
Future Perspectives and Emerging Research Directions for 5 Bromo 2 5 Methyl 2 Imidazolyl Pyridine
Development of Next-Generation Sustainable Synthetic Routes with Enhanced Atom Economy and Selectivity
The principles of green chemistry are increasingly guiding the development of synthetic methodologies, with a strong emphasis on atom economy. researchgate.net Atom economy is a measure of the efficiency of a chemical reaction, quantifying the extent to which atoms from the starting materials are incorporated into the final product. primescholars.comrsc.org Traditional multi-step syntheses often suffer from poor atom economy, generating significant chemical waste. Future research into the synthesis of 5-Bromo-2-(5-methyl-2-imidazolyl)pyridine will prioritize the development of sustainable routes that maximize efficiency and minimize environmental impact.
Key areas of focus will include:
Catalytic C-H Activation: Direct functionalization of C-H bonds on pyridine (B92270) and imidazole (B134444) precursors would eliminate the need for pre-functionalized starting materials, thereby reducing step count and waste.
One-Pot Tandem Reactions: Designing reaction cascades where multiple bond-forming events occur in a single reaction vessel can significantly improve efficiency by avoiding the isolation and purification of intermediates.
Flow Chemistry: Utilizing continuous flow reactors can offer superior control over reaction parameters, leading to higher yields, improved selectivity, and safer handling of reactive intermediates compared to batch processes.
The table below illustrates a conceptual comparison between a hypothetical traditional route and a more sustainable, next-generation approach.
| Feature | Traditional Synthetic Route (Hypothetical) | Next-Generation Sustainable Route (Projected) |
| Key Transformations | Multi-step process involving protection/deprotection, halogenation, and condensation. | Direct C-H activation and catalytic cross-coupling in a one-pot or flow system. |
| Atom Economy | Low to moderate; significant generation of stoichiometric byproducts (e.g., salts, protecting group waste). primescholars.com | High; minimizes byproduct formation through catalytic cycles. rsc.org |
| Solvent/Reagent Use | Often requires stoichiometric, hazardous reagents and large volumes of organic solvents. | Utilizes catalytic quantities of reagents and explores greener solvents (e.g., water, ionic liquids). |
| Energy Consumption | Multiple heating and cooling cycles across several steps. | Potentially lower energy footprint, especially with optimized flow chemistry setups. |
Exploration of Novel Catalytic Systems and Multicomponent Reactions Utilizing this compound Ligands
The inherent structure of this compound, featuring two nitrogen atoms in distinct electronic environments (a pyridine and an imidazole ring), makes it an excellent candidate for a bidentate ligand in coordination chemistry. The development of novel catalytic systems centered around this scaffold is a promising research frontier.
Ligands derived from this molecule could coordinate with various transition metals (e.g., Palladium, Copper, Iridium) to form catalysts for a range of organic transformations. The electronic properties of the ligand could be fine-tuned by modifying substituents on either ring to optimize catalytic activity and selectivity.
Furthermore, the use of such ligands in multicomponent reactions (MCRs) is particularly appealing. MCRs, where three or more reactants combine in a single operation, are intrinsically atom-economical and efficient for building molecular complexity. nih.govnih.gov A catalyst featuring a this compound-derived ligand could enable novel MCRs for the synthesis of complex heterocyclic libraries. cbijournal.com
| Potential Catalytic Application | Metal Center | Target Reaction Type | Rationale |
| Cross-Coupling Reactions | Palladium (Pd), Nickel (Ni) | Suzuki, Heck, Sonogashira, Buchwald-Hartwig amination. mdpi.com | The pyridine-imidazole scaffold can stabilize the metal center in various oxidation states crucial for the catalytic cycle. |
| Asymmetric Catalysis | Rhodium (Rh), Iridium (Ir), Ruthenium (Ru) | Hydrogenation, transfer hydrogenation, hydrosilylation. | Chiral versions of the ligand could be synthesized to induce enantioselectivity in key transformations. |
| C-H Functionalization | Palladium (Pd), Rhodium (Rh) | Direct arylation, oxidation. | The ligand can facilitate challenging C-H activation steps, promoting more direct and sustainable synthetic routes. |
| Polymerization | Nickel (Ni), Titanium (Ti) | Olefin polymerization. | The steric and electronic environment provided by the ligand can control polymer chain growth and properties. |
Integration of this compound into Advanced Multifunctional Materials and Devices
The unique combination of a halogen bond donor (bromine), hydrogen bond acceptors (nitrogen atoms), and aromatic π-systems makes this compound a valuable building block for advanced materials. The bromine atom serves as a convenient handle for further chemical modification, allowing the molecule to be covalently integrated into larger structures like polymers or metal-organic frameworks (MOFs).
Future research will likely explore its incorporation into:
Metal-Organic Frameworks (MOFs): As an organic linker, it can coordinate with metal ions to form porous, crystalline materials with applications in gas storage, separation, and catalysis.
Luminescent Materials: Derivatives of this compound could exhibit interesting photophysical properties, making them suitable for use in Organic Light-Emitting Diodes (OLEDs) or chemical sensors.
Corrosion Inhibitors: Pyridine and imidazole derivatives are known to adsorb onto metal surfaces, forming a protective layer that inhibits corrosion. cbijournal.com The specific electronic structure of this compound could offer enhanced performance.
Smart Polymers: By grafting it onto polymer backbones, materials that respond to stimuli such as pH, light, or the presence of metal ions could be developed for applications in drug delivery or diagnostics.
Deeper Understanding of Structure-Function Relationships through Comprehensive Spectroscopic and Computational Analysis
A fundamental understanding of the relationship between the molecular structure of this compound and its functional properties is crucial for its rational design and application. A synergistic approach combining advanced spectroscopic techniques and computational modeling will be essential.
Spectroscopic methods will provide detailed experimental data on its structure and dynamics, while computational analysis will offer insights into its electronic properties and reactivity. rsc.org Density Functional Theory (DFT) calculations, for instance, can be used to model molecular orbitals (HOMO/LUMO), electrostatic potential surfaces, and reaction pathways, providing predictive power for its behavior in different chemical environments. mdpi.comtandfonline.comnih.gov
| Analysis Technique | Information Gained | Implication for Research |
| Nuclear Magnetic Resonance (NMR) | 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR will confirm the molecular structure and connectivity. | Essential for confirming the successful synthesis of derivatives and for studying interactions with other molecules. mdpi.com |
| X-ray Crystallography | Provides the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, angles, and intermolecular interactions. researchgate.net | Crucial for understanding packing forces in materials and for validating computational models. |
| UV-Visible Spectroscopy | Characterizes electronic transitions within the molecule. | Useful for studying photophysical properties for applications in materials science and as probes. scispace.com |
| Infrared (IR) & Raman Spectroscopy | Identifies vibrational modes of functional groups. | Provides a fingerprint of the molecule and can be used to monitor reactions or binding events. |
| Computational (DFT) Modeling | Predicts electronic structure, orbital energies (HOMO-LUMO gap), charge distribution, and reactivity indices. mdpi.com | Guides the design of new catalysts and materials by predicting their electronic behavior and stability. nih.gov |
Expansion into Underexplored Biological Interaction Modalities at the Molecular Level
The pyridine and imidazole rings are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds. mdpi.comnih.gov While the full biological potential of this compound remains to be explored, its structure suggests several intriguing possibilities for molecular interactions.
Future research should move beyond preliminary screening to investigate specific, less-explored biological modalities:
Metalloenzyme Inhibition: The bidentate chelating nature of the molecule suggests it could bind to and inhibit the activity of metalloenzymes that are critical in various disease pathways.
Protein-Protein Interaction (PPI) Modulation: The rigid, planar structure could serve as a core scaffold for designing molecules that disrupt or stabilize key protein-protein interactions, a challenging but highly valuable therapeutic strategy.
Targeting Nucleic Acids: Functionalized derivatives could be designed to interact with specific DNA or RNA structures, such as G-quadruplexes or hairpin loops, offering potential applications in anticancer or antiviral therapies.
Covalent Inhibition: The bromine atom, while relatively stable, could be replaced with a more reactive group to create covalent inhibitors that form a permanent bond with a specific target protein, leading to high potency and prolonged duration of action.
Leveraging Artificial Intelligence and Machine Learning in the Discovery and Optimization of this compound Analogs
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new molecules. nih.govbohrium.com These computational tools can analyze vast datasets to identify patterns and make predictions far more rapidly than through experimentation alone. For this compound, AI and ML can accelerate progress in several key areas.
| Application Area | AI/ML Approach | Expected Outcome |
| Analog Design & Discovery | Generative models (e.g., GANs, VAEs) can design novel analogs of the core scaffold with desired properties. | Rapid identification of new molecules with potentially enhanced activity or improved physicochemical profiles. |
| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) models can predict biological activity, toxicity, and ADME properties. nih.gov | Prioritization of synthetic targets, reducing the number of compounds that need to be synthesized and tested. |
| Synthetic Route Planning | Retrosynthesis algorithms can propose efficient and sustainable synthetic pathways to target analogs. nih.gov | Acceleration of the synthesis planning process and discovery of novel, non-intuitive routes. |
| Mechanism of Action Deconvolution | ML algorithms can analyze large biological datasets (e.g., genomics, proteomics) to generate hypotheses about the molecular targets and pathways affected by the compounds. | A deeper understanding of how the compounds exert their biological effects, aiding in lead optimization. |
Identification of Key Challenges and Emerging Opportunities in this compound Research
The path forward for research on this compound is filled with both challenges and significant opportunities.
Key Challenges:
Synthetic Scalability: Developing synthetic routes that are not only sustainable but also scalable and cost-effective for potential commercial applications.
Selectivity and Specificity: In both catalysis and biology, achieving high selectivity for the desired transformation or biological target while minimizing off-target effects is a major hurdle.
Biocompatibility and Stability: For applications in materials science and medicine, ensuring the long-term stability and biocompatibility of the compound and its derivatives is paramount.
Mechanism Elucidation: A deep and precise understanding of the mechanisms of action, whether in a catalytic reactor or a biological system, is often difficult to achieve but essential for rational design.
Emerging Opportunities:
Versatile Chemical Hub: The compound's three distinct functional regions (pyridine, imidazole, bromo-substituent) make it a highly versatile platform for creating diverse molecular libraries.
Synergy with Advanced Technologies: The potential of this scaffold can be fully unlocked by combining its study with cutting-edge technologies like high-throughput screening, AI/ML, and advanced spectroscopic methods.
Multifunctional Applications: There is a significant opportunity to design derivatives that possess multiple functions simultaneously, such as a catalytic material that is also luminescent for in-situ monitoring or a therapeutic agent with built-in diagnostic capabilities.
Niche Applications: The unique electronic and structural features may make it particularly well-suited for niche applications where more common scaffolds have failed, representing an area of untapped potential.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Bromo-2-(5-methyl-2-imidazolyl)pyridine, and what reaction conditions are critical for high yield?
- Methodology : The compound can be synthesized via a two-step approach:
Halogenation : Introduce bromine at the 5-position of the pyridine ring using NBS (N-bromosuccinimide) under radical initiation conditions (e.g., AIBN in CCl₄).
Imidazole Coupling : Employ Suzuki-Miyaura cross-coupling to attach the 5-methylimidazole moiety to the brominated pyridine. Use Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, and a 1,4-dioxane/H₂O solvent system at 80–100°C .
- Critical Conditions :
- Oxygen-free environment to prevent catalyst deactivation.
- Strict stoichiometric ratios (e.g., 1:1.2 boronic acid to bromopyridine).
- Confirmation of intermediate purity via TLC or HPLC before proceeding.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Structural Confirmation :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and methyl groups (δ 2.3–2.6 ppm). The imidazole NH proton (if present) appears as a broad peak at δ 10–12 ppm .
- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular ion [M+H]⁺ (e.g., m/z 252.03 for C₁₀H₉BrN₃).
- IR Spectroscopy : Detect C-Br stretches (~550 cm⁻¹) and aromatic C=N vibrations (~1600 cm⁻¹).
- Purity Assessment : Use HPLC with a C18 column and MeCN/H₂O gradient (95:5 to 50:50 over 20 min) .
Q. How can the bromine substituent in this compound be modified for further derivatization?
- Reaction Pathways :
- Nucleophilic Aromatic Substitution (SNAr) : Replace Br with amines (e.g., NH₃, alkylamines) in DMF at 120°C.
- Cross-Coupling Reactions : Suzuki coupling with aryl boronic acids or Stille coupling with organotin reagents (e.g., Pd catalysts, ligand systems like XPhos) .
- Table: Reaction Optimization Parameters
| Reaction Type | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ | Dioxane/H₂O | 100 | 75–85 |
| SNAr (with NH₃) | None | DMF | 120 | 60–70 |
Advanced Research Questions
Q. How can researchers optimize cross-coupling reactions when encountering low yields or side products?
- Troubleshooting Strategies :
- Catalyst Screening : Test Pd(OAc)₂, PdCl₂(dppf), or PEPPSI-IPr for improved activity.
- Ligand Effects : Bulky ligands (e.g., SPhos) enhance steric hindrance, reducing homocoupling byproducts.
- Solvent Optimization : Replace dioxane with toluene for higher boiling points and reduced side reactions.
- Advanced Monitoring : Use in-situ FTIR or GC-MS to track reaction progress and identify intermediates .
Q. How should contradictory reports about the compound’s biological activity (e.g., antimicrobial vs. inactive results) be resolved?
- Methodological Adjustments :
Purity Verification : Re-test biological activity after rigorous purification (e.g., preparative HPLC).
Dose-Response Studies : Establish EC₅₀ values across multiple cell lines (e.g., Gram-positive vs. Gram-negative bacteria).
Target Validation : Use CRISPR-Cas9 knockout models to confirm specificity for bacterial enzymes (e.g., DNA gyrase).
- Data Reconciliation : Compare assay conditions (e.g., pH, serum content) from conflicting studies to identify confounding factors .
Q. What computational approaches are suitable for predicting the compound’s reactivity or binding modes?
- In Silico Strategies :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites (e.g., bromine vs. imidazole nitrogen).
- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinase ATP-binding pockets).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability in aqueous or lipid bilayer environments.
- Validation : Compare computational results with experimental kinetic data (e.g., IC₅₀ values from enzyme assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
